Phenyl (2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)carbamate

Description

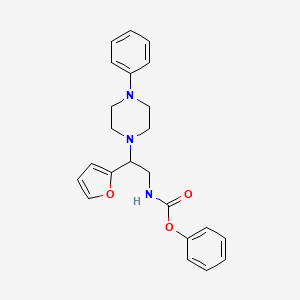

Phenyl (2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)carbamate is a synthetic carbamate derivative characterized by a unique structural framework combining three key moieties:

- Furan-2-yl group: A heterocyclic oxygen-containing ring, often associated with metabolic stability and bioactivity in medicinal chemistry.

- 4-Phenylpiperazine: A nitrogen-containing heterocycle frequently utilized in central nervous system (CNS)-targeting pharmaceuticals due to its affinity for neurotransmitter receptors (e.g., serotonin, dopamine) .

- Phenyl carbamate: A functional group known for modulating lipophilicity and enzymatic stability.

Synthesis methods likely involve carbamate formation via reaction of the corresponding amine intermediate with phenyl chloroformate, analogous to protocols for related carbamates .

Properties

IUPAC Name |

phenyl N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O3/c27-23(29-20-10-5-2-6-11-20)24-18-21(22-12-7-17-28-22)26-15-13-25(14-16-26)19-8-3-1-4-9-19/h1-12,17,21H,13-16,18H2,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISOWKHORMBGNLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C(CNC(=O)OC3=CC=CC=C3)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Fentanyl Carbamate

- Structure : Phenyl[1-(2-phenylethyl)-4-piperidinyl]-carbamic acid ethyl ester .

- Key Differences : Replaces the furan-2-yl and 4-phenylpiperazine groups with a piperidinyl core and phenethyl chain.

- Pharmacology : As a derivative of fentanyl, it targets opioid receptors, contrasting with the hypothesized serotonin/dopamine receptor affinity of the target compound.

- Lipophilicity : Higher logP (4.1) due to the phenethyl group, enhancing blood-brain barrier permeability compared to the target compound (estimated logP: 3.2) .

Fenoxycarb

- Structure: Ethyl (2-(4-phenoxyphenoxy)ethyl)carbamate .

- Key Differences: Contains phenoxyphenoxyethyl substituents instead of furan and phenylpiperazine.

- Application : Insect growth regulator (pesticide) acting via juvenile hormone mimicry. Demonstrates higher logP (4.5) due to aromatic substituents, favoring environmental persistence over CNS activity .

N-(3-Chloro-2-(3-nitrophenyl)-4-oxoazetidin-1-yl)-2-(4-phenylpiperazin-1-yl) Acetamide

- Structure: Azetidinone core linked to 4-phenylpiperazine and nitro-chloroaryl groups .

- Key Differences: Replaces the carbamate with an acetamide and introduces an azetidinone ring.

- Pharmacology: Reported antimicrobial activity, highlighting how structural variations (e.g., azetidinone) shift therapeutic focus from CNS to anti-infective applications .

Comparative Data Table

*Estimated logP based on HPLC-derived lipophilicity data for structurally related carbamates .

Key Research Findings

Role of 4-Phenylpiperazine: The presence of this moiety in the target compound and N-(3-chloro-2-(3-nitrophenyl)-4-oxoazetidin-1-yl)-2-(4-phenylpiperazin-1-yl) acetamide suggests shared synthetic strategies, but divergent biological outcomes due to differing core structures (carbamate vs. azetidinone) .

Furan vs. Piperidine : The furan-2-yl group in the target compound may reduce logP compared to fentanyl carbamate’s piperidine, balancing CNS penetration and metabolic clearance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.